4-[(oxan-4-yl)amino]benzonitrile
Description
4-[(Oxan-4-yl)amino]benzonitrile is a benzonitrile derivative featuring a tetrahydropyran (oxan-4-yl) group linked via an amino substituent at the para position of the aromatic ring. The oxan-4-yl group confers unique physicochemical properties, such as improved solubility and metabolic stability, compared to purely aromatic substituents.
Properties
CAS No. |
1154887-16-7 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(oxan-4-yl)amino]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with benzonitrile and oxan-4-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Oxan-4-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(oxan-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Core Modifications
- 4-[(4-Hydroxypyrimidin-2-yl)Amino]Benzonitrile (Impurity-A): This compound, an impurity in rilpivirine hydrochloride, replaces the oxan-4-yl group with a hydroxypyrimidinyl moiety.
- 4-Chloro-2-[(Oxan-4-yl)Amino]Benzonitrile: A chlorinated derivative, this compound introduces a chlorine atom at the ortho position, increasing molecular weight (MW = 251.7 g/mol vs. 217.2 g/mol for the non-chlorinated analog) and altering electronic properties, which may affect binding affinity to viral targets .
- Rilpivirine (R278474): A diarylpyrimidine NNRTI, rilpivirine features a cyanoethenyl group and dimethylphenyl substituents.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 4-[(Oxan-4-yl)Amino]Benzonitrile | 217.2 | ~2.3 | ~0.5 (PBS, pH 7.4) |
| 4-[(4-Hydroxypyrimidin-2-yl)Amino]Benzonitrile | 212.2 | 1.8 | ~1.2 (PBS, pH 7.4) |
| Rilpivirine | 366.3 | 4.1 | <0.1 (PBS, pH 7.4) |
| 4-Chloro-2-[(Oxan-4-yl)Amino]Benzonitrile | 251.7 | ~2.8 | ~0.3 (PBS, pH 7.4) |
Key Observations :
- The oxan-4-yl group balances moderate lipophilicity and solubility, making it favorable for oral bioavailability.
Anti-HIV NNRTI Activity
- Rilpivirine Analogs: Derivatives like 4-((7-(mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile exhibit EC₅₀ values < 10 nM against HIV-1, attributed to their planar, hydrophobic substituents that fit the NNRTI binding pocket .
- Oxan-4-yl Substituent : The tetrahydropyran group’s saturated ring may reduce steric hindrance, allowing better accommodation in resistant HIV strains (e.g., K103N mutants) compared to rigid aromatic substituents .
Resistance Profiles
- Rilpivirine and its analogs show high resistance barriers due to flexible substituents that maintain binding despite mutations. The oxan-4-yl group’s conformational flexibility may similarly mitigate resistance .
Amination Strategies
- Suzuki-Miyaura Coupling : Used for introducing pyrimidinyl or imidazolyl groups (e.g., 4-(4-bromo-1-methyl-1H-imidazol-5-yl)benzonitrile derivatives) .
- Direct Amination: Oxan-4-yl groups are introduced via nucleophilic substitution or Buchwald-Hartwig coupling, as seen in the synthesis of 4-chloro-2-[(oxan-4-yl)amino]benzonitrile .
Yield and Scalability
Stability and Impurity Profiles
- Hydrolytic Stability: The oxan-4-yl group’s ether linkage is less prone to hydrolysis than ester or amide groups in analogs like 4-[[4-[[4-[(E)-2-cyanoethenyl]phenyl]amino]pyrimidin-2-yl]amino]benzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
